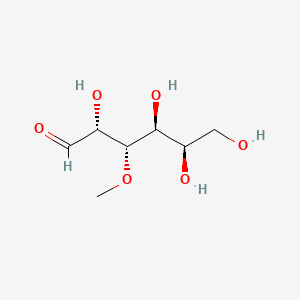
MADUROSE
Descripción general
Descripción
MADUROSE is a complex organic compound characterized by its multiple hydroxyl groups and a methoxy group attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MADUROSE typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
MADUROSE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, MADUROSE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research includes investigating its effects on cellular processes and its potential as a drug candidate.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of MADUROSE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in these interactions, influencing its binding affinity and activity. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R,6S)-2,3,4,5,6-Pentahydroxyhexanal: Similar in structure but with an additional hydroxyl group.
(2R,3S,4S,5R,6S)-2,5-Bis(hydroxymethyl)-tetrahydrofuran-2,3,4-triol: Contains a furan ring instead of a hexanal backbone.
Uniqueness
MADUROSE is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















